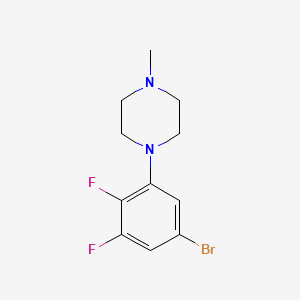

1-(5-Bromo-2,3-difluorophenyl)-4-methylpiperazine

Description

1-(5-Bromo-2,3-difluorophenyl)-4-methylpiperazine is a substituted piperazine derivative featuring a bromo and two fluorine atoms at positions 5, 2, and 3, respectively, on the phenyl ring. Piperazines are known for their versatility in medicinal chemistry, often serving as key pharmacophores in receptor antagonists, enzyme inhibitors, and immunomodulators .

Properties

IUPAC Name |

1-(5-bromo-2,3-difluorophenyl)-4-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrF2N2/c1-15-2-4-16(5-3-15)10-7-8(12)6-9(13)11(10)14/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADVHZFNASDZLHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C(=CC(=C2)Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrF2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(5-Bromo-2,3-difluorophenyl)-4-methylpiperazine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination and fluorination of a phenyl ring, followed by the introduction of a piperazine moiety. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon. Industrial production methods may employ continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

1-(5-Bromo-2,3-difluorophenyl)-4-methylpiperazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions are common, where halogen atoms are replaced by other functional groups using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Scientific Research Applications

1. Chemistry

- Intermediate in Organic Synthesis : This compound is frequently utilized as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for versatile reactions, including nucleophilic substitutions and reductions, making it valuable in developing new chemical entities.

2. Biology

- Biological Activity Studies : Research has indicated potential biological activities of 1-(5-Bromo-2,3-difluorophenyl)-4-methylpiperazine, particularly its antimicrobial and anticancer properties. Studies have explored its effects on various cell lines, demonstrating promising results in inhibiting cell growth and proliferation.

3. Medicine

- Pharmaceutical Development : There is ongoing research into the compound's potential as a pharmaceutical agent. Its ability to interact with specific receptors or enzymes suggests it could be developed into drugs targeting diseases such as cancer or bacterial infections. The compound's halogenated structure may enhance its binding affinity to biological targets.

4. Industry

- Specialty Chemicals Production : In industrial applications, this compound is used in producing specialty chemicals with unique properties. Its stability and reactivity make it suitable for formulating materials used in various applications.

Case Studies

Several studies have documented the applications of this compound:

- Anticancer Activity : A study published in a peer-reviewed journal examined the effects of this compound on human cancer cell lines. Results indicated significant inhibition of cell proliferation at specific concentrations, suggesting potential as an anticancer agent.

- Antimicrobial Properties : Another research project investigated the antimicrobial efficacy of this compound against various bacterial strains. The findings revealed that it exhibited notable antibacterial activity, supporting further exploration for therapeutic uses.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2,3-difluorophenyl)-4-methylpiperazine involves its interaction with molecular targets such as enzymes or receptors. The bromine and fluorine atoms contribute to its binding affinity and specificity, while the piperazine ring enhances its solubility and stability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Physicochemical and Pharmacokinetic Properties

- Solubility Enhancement : demonstrates β-cyclodextrin complexation for oily piperazines, a strategy applicable to the target compound to improve aqueous solubility .

Biological Activity

1-(5-Bromo-2,3-difluorophenyl)-4-methylpiperazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its antimicrobial, anticancer properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C11H13BrF2N2

- Molecular Weight : 303.14 g/mol

- Key Features : The presence of bromine and fluorine atoms enhances its binding affinity to biological targets, while the piperazine ring contributes to its solubility and stability.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, although specific data on its efficacy against particular pathogens remains limited. The compound's halogenated structure is believed to play a crucial role in enhancing its antimicrobial properties.

Anticancer Properties

This compound has also been investigated for its anticancer potential. In vitro studies have shown that it can inhibit cell proliferation in several cancer cell lines. The mechanism of action appears to involve the modulation of signaling pathways associated with cell growth and apoptosis. For instance, compounds with similar piperazine structures have demonstrated effectiveness against cancer cells by inhibiting key oncogenic pathways .

The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes and receptors:

- Enzyme Inhibition : The compound may act as an inhibitor of monoamine oxidase (MAO), which is involved in neurotransmitter metabolism. Inhibition of MAO can lead to increased levels of neurotransmitters such as serotonin and norepinephrine, potentially providing therapeutic effects for mood disorders .

- Receptor Modulation : The compound's interactions with various receptors may contribute to its neuropharmacological effects. Studies suggest that it could influence the activity of receptors involved in neurodegenerative diseases .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. How can the synthesis of 1-(5-Bromo-2,3-difluorophenyl)-4-methylpiperazine be optimized for higher yield and purity?

- Methodological Answer : Optimize reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) based on analogous piperazine syntheses. For example, (Table 9-11) demonstrates that intermediates like 1-(4-bromo-2-nitrophenyl)-4-methylpiperazine are synthesized via nucleophilic aromatic substitution using methylpiperazine under reflux. Purification via normal-phase chromatography (as in ) with gradients of methanol/ammonium hydroxide improves purity. Monitor reaction progress via TLC or HPLC to minimize side products .

Q. What analytical techniques are most reliable for characterizing this compound’s structural integrity?

- Methodological Answer : Use a combination of:

- H/C NMR to confirm substitution patterns on the aromatic ring and piperazine moiety (e.g., shifts at δ 3.2–3.5 ppm for piperazine protons, as in ).

- Elemental analysis to verify stoichiometry (e.g., C, H, N content within ±0.3% of theoretical values, as in ).

- Mass spectrometry (HRMS) for molecular ion confirmation.

- HPLC-PDA for purity assessment (>95%) .

Q. How can researchers evaluate the compound’s in vitro biological activity?

- Methodological Answer : Design assays targeting receptors/transporters where piperazine derivatives show affinity (e.g., dopamine receptors, carbonic anhydrases). suggests cytotoxicity assays (MTT or SRB) against cancer cell lines, while recommends enzyme inhibition studies (e.g., hCA I/II isoforms) with IC determination. Use positive controls (e.g., acetazolamide for hCA inhibition) and validate results with triplicate experiments .

Advanced Research Questions

Q. What computational strategies can predict the compound’s binding affinity to target proteins?

- Methodological Answer :

- Perform molecular docking (AutoDock Vina, Schrödinger) using crystal structures of target proteins (e.g., dopamine D3 receptor PDB: 3PBL).

- Apply QM/MM simulations to refine binding poses, accounting for halogen-bonding interactions from bromo/fluoro substituents.

- Validate predictions with free-energy perturbation (FEP) calculations (e.g., using ICReDD’s quantum chemical methods in ) .

Q. How to resolve contradictions in reported bioactivity data for halogenated piperazines?

- Methodological Answer : Cross-validate experimental conditions:

- Compare cell line specificity (e.g., reports cytotoxicity in MCF-7 but not HEK293).

- Control for metabolic stability (e.g., liver microsome assays) to assess if rapid degradation explains discrepancies.

- Replicate assays under standardized conditions (e.g., pH, serum concentration) to isolate confounding variables .

Q. What strategies improve the compound’s solubility for in vivo pharmacokinetic studies?

- Methodological Answer :

- Synthesize prodrugs (e.g., ester or carbonate derivatives) to enhance aqueous solubility.

- Use co-solvents (PEG-400, DMSO) or cyclodextrin complexes for formulation ( notes logS = -3.5, requiring solubility enhancers).

- Perform pH-solubility profiling to identify optimal buffering conditions (e.g., citrate buffer at pH 4.0) .

Q. How to design structure-activity relationship (SAR) studies for fluorinated analogs?

- Methodological Answer :

- Systematic substitution : Replace bromo/fluoro groups with other halogens (Cl, I) or electron-withdrawing groups (NO, CF) to assess electronic effects ().

- Stereochemical variation : Introduce chiral centers via asymmetric synthesis (e.g., Evans auxiliaries) to explore enantioselective activity.

- Pharmacophore mapping : Overlay active/inactive analogs (e.g., ’s thiourea derivatives) to identify critical substituent positions .

Q. What are the degradation pathways of this compound under physiological conditions?

- Methodological Answer :

- Conduct forced degradation studies : Expose the compound to oxidative (HO), acidic (0.1M HCl), and basic (0.1M NaOH) conditions.

- Analyze degradation products via LC-MS/MS and compare with predicted metabolites (e.g., ’s sulfoxide formation under oxidation).

- Validate stability in plasma (37°C, 24h) to identify labile functional groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.